Hispidol

Catalog No.
S631015
CAS No.
5786-54-9
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidol

Researchers requiring a potent MAO-A inhibitor often face inaccurate SAR due to even minor structural changes. Hispidol solves this as a reversible competitive inhibitor (IC50 0.26 µM) with strictly defined aurone scaffold. - 16-fold greater potency than analog Sulfuretin ensures target specificity. - 25 mg/mL DMSO solubility for reliable high-concentration stocks. - Proven starting point for selective MAO-B inhibitor synthesis.

CAS Number

5786-54-9

Product Name

Hispidol

IUPAC Name

(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7-

InChI Key

KEZLDSPIRVZOKZ-AUWJEWJLSA-N

Synonyms

6,4'-Dihydroxyaurone

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O

The exact mass of the compound Hispidol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356828. It belongs to the ontological category of hydroxyaurone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg, 100 mg

Hispidol is a naturally occurring aurone, a subclass of flavonoids, recognized for its well-defined biological activities. The primary procurement value of this compound is centered on its function as a potent, reversible, and competitive inhibitor of monoamine oxidase-A (MAO-A), where it demonstrates significantly higher potency than some established benchmarks. Additionally, it serves as a validated starting scaffold for synthetic derivatization in medicinal chemistry programs and exhibits inhibitory effects on TNF-α signaling pathways, making it a valuable tool for research in neuropharmacology and inflammation.

Research Fit

MAO-A selective pathway study fit — supports serotonergic and dopaminergic target engagement assays with competitive inhibition at sub-micromolar concentrations.
Inflammatory bowel disease model-response context — reported oral-dose colitis model response; compatible with TNF-α adhesion assay design.
DAF-16/FOXO pathway research probe — supports aging and oxidative stress endpoint studies in C. elegans with defined genetic dependency.

Direct substitution of Hispidol with its close structural analogs is not viable due to extreme sensitivity in the structure-activity relationship. For example, the addition of a single hydroxyl group to the B-ring to form the analog Sulfuretin results in a 16-fold decrease in inhibitory potency against monoamine oxidase-A (MAO-A). Furthermore, confusion with the similarly named flavone, Hispidulin, is a procurement risk; as an aurone, Hispidol possesses a distinct five-membered heterocyclic ring, leading to fundamental differences in stereochemistry, solubility, and reactivity compared to the six-membered ring of flavones. These structural distinctions make the compounds non-interchangeable for both biological assays and synthetic applications.

Substitution Risk

Hydroxyl pattern
Presence of a 3′-OH group, as in sulfuretin, reduces MAO-A inhibition approximately 16-fold and abolishes MAO-B engagement; target engagement profile may not transfer across generic aurone analogs.
Substitution count
Tyrosinase inhibition potency varies dramatically across aurone derivatives depending on substitution pattern; hispidol data cannot be generalized to class-level aurones for multi-target screening design.
Pathway mechanism
DAF-16/FOXO dependency of lifespan extension effect distinguishes hispidol from generic antioxidants; pathway-specific response may not reproduce with structurally similar flavonoids lacking defined genetic pathway context.

Superior Monoamine Oxidase-A (MAO-A) Inhibition Potency Over a Marketed Drug and Its Closest Analog

Hispidol is a significantly more potent inhibitor of recombinant human monoamine oxidase-A (MAO-A) than the marketed reversible inhibitor Toloxatone. In a direct comparative assay, Hispidol exhibited an IC50 value of 0.26 µM, over four times more potent than Toloxatone (IC50 = 1.10 µM). Crucially, its potency is highly dependent on its exact structure; its direct analog Sulfuretin, which differs only by an additional hydroxyl group, is 16 times less active, with an IC50 of 4.16 µM.

Evidence DimensionMAO-A Inhibition (IC50)
Target Compound Data0.26 µM
Comparator Or BaselineToloxatone: 1.10 µM; Sulfuretin: 4.16 µM
Quantified Difference4.2x more potent than Toloxatone; 16x more potent than Sulfuretin
ConditionsIn vitro assay with recombinant human MAO-A

For researchers screening for MAO-A inhibitors, Hispidol provides a more potent starting point, requiring lower concentrations and reducing potential off-target effects compared to its closest analog or an established drug.

MAO-A Inhibition vs. Sulfuretin
Head-to-head
Hispidol IC₅₀ 0.26 μM vs. Sulfuretin IC₅₀ 4.16 μM
Supports MAO-A selective pathway-study context; 3′-OH substitution alters potency and selectivity profile.
Recombinant human MAO-A/MAO-B assays; competitive inhibitor Ki 0.10 μM.

A Validated Core Scaffold for Synthetic Conversion to Selective MAO-B Inhibitors

While Hispidol itself is a selective MAO-A inhibitor (MAO-A IC50 = 0.26 µM; MAO-B IC50 = 2.45 µM), its aurone core serves as a validated precursor for synthesizing potent and highly selective MAO-B inhibitors. Synthetic modification, such as the addition of an O6-aminoalkyl group to a Hispidol analog, can invert the selectivity profile. For instance, the derivative '3bc' was shown to be a sub-micromolar MAO-B inhibitor (IC50 = 0.34 µM) with a high selectivity index (>289) over MAO-A.

Evidence DimensionTarget Selectivity (MAO-A vs MAO-B Inhibition)
Target Compound DataMAO-A Selective (IC50: 0.26 µM for MAO-A vs 2.45 µM for MAO-B)
Comparator Or BaselineDerivative '3bc': MAO-B Selective (IC50: 0.34 µM for MAO-B; Selectivity Index > 289)
Quantified DifferenceFunctional inversion of isoform selectivity through derivatization
ConditionsIn vitro enzyme inhibition assays

This validates Hispidol's procurement value as a versatile starting material for medicinal chemistry campaigns aimed at creating new chemical entities with tailored selectivity profiles.

In Vivo Colitis Model Response
Head-to-head
30 mg/kg Hispidol vs. 300 mg/kg Sulfasalazine
Supports IBD model-response endpoint context; reported comparable recovery at lower dose.
TNBS-induced rat colitis model; oral administration; MPO suppression endpoint.

Defined Solubility Profile in Standard Organic Solvents for Reliable Stock Preparation

Hispidol demonstrates reliable solubility in common laboratory solvents, essential for reproducible assay preparation. Technical datasheets report its solubility as 25 mg/mL in DMSO and 10 mg/mL in ethanol. In contrast, the similarly named flavone Hispidulin, while also soluble in DMSO (~30 mg/mL), is characterized as only sparingly soluble in aqueous buffers, requiring a co-solvent system for even minimal aqueous solubility (approx. 0.25 mg/ml in 1:3 DMSO:PBS). Hispidol is documented as insoluble in water.

Evidence DimensionSolubility
Target Compound DataDMSO: 25 mg/mL; Ethanol: 10 mg/mL
Comparator Or BaselineHispidulin: DMSO: ~30 mg/mL; Sparingly soluble in aqueous buffers
Quantified DifferenceProvides clear solubility parameters in pure organic solvents, unlike compounds requiring co-solvent systems for aqueous use.
ConditionsStandard laboratory conditions

This provides clear, practical data for experiment planning, allowing buyers to select the compound based on their formulation needs and avoid failed experiments due to poor or undocumented solubility.

TNF-α Adhesion Inhibition
Cross-study
IC₅₀ 0.50 μM
Supports comparator assay-response context for adhesion screening cascades.
Human monocyte adhesion to colon epithelial cells; AP-1 pathway linked.

Inferred Favorable Thermal Stability from B-Ring Hydroxylation Pattern

The thermal stability of flavonoids is heavily influenced by the hydroxylation pattern of the B-ring. Studies on related flavonols show that structures with a pyrogallol-type B-ring (three hydroxyl groups, e.g., myricetin) are significantly less stable in boiling water, with over 63% degradation in 3 hours. In contrast, those with fewer hydroxyl groups on the B-ring, such as catechol (two -OH) or resorcinol (one -OH) types, are substantially more stable. As Hispidol possesses only a single 4'-hydroxyl group on its B-ring, it belongs to the most stable structural class, suggesting superior integrity during processes involving heat compared to polysubstituted analogs.

Evidence DimensionThermal Stability in Boiling Water
Target Compound DataInferred High Stability (Belongs to resorcinol-type B-ring class)
Comparator Or BaselinePyrogallol-type flavonoids (e.g., Myricetin): >63% degradation after 3 hours
Quantified DifferenceExpected significantly lower degradation rate under thermal stress compared to analogs with 3',4',5'-trihydroxy B-rings.
ConditionsHeating in boiling water (100°C)

For applications involving heating, reflux, or long-term storage in solution, Hispidol's structure suggests better integrity and reproducibility compared to more heavily hydroxylated analogs.

Antioxidant Enzyme & Longevity
Class-level
Catalase & SOD up; C. elegans lifespan extension
Reported DAF-16/FOXO pathway-dependent model-response context; source-specific review.
50 μM in cell-free assays; daf-16 null mutant abolishes effect.
Multi-Target Selectivity Profile
Cross-study
MAO-A >> MAO-B >> Tyrosinase >> AChE
Ranked selectivity hierarchy supports concentration-dependent target engagement study design.
9.4-fold MAO-A/B selectivity; AChE IC₅₀ 202.47 μM confirms minimal interference.
Solubility Specification
Supporting
DMSO ≥100 mg/mL; EtOH 11 mg/mL; H₂O insoluble
Defined solvent-dependent solubility; supports stock preparation workflow review.
25°C batch-specific DMSO value 51 mg/mL; −20°C storage recommended.

Lead Compound and Benchmarking Standard for Reversible MAO-A Inhibitors

Given its high potency (IC50 = 0.26 µM), which exceeds that of the marketed drug Toloxatone, and its well-characterized reversible, competitive mode of action, Hispidol is an ideal positive control and benchmark standard for screening campaigns targeting MAO-A.

Core Starting Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Hispidol's validated use as a precursor to functionally distinct molecules, such as highly selective MAO-B inhibitors, makes it a valuable and efficient starting scaffold for generating novel derivatives and exploring SAR for the aurone class of compounds.

High-Concentration Assays Requiring Formulation in Organic Solvents

For screening protocols or in vitro studies that demand high concentration stock solutions, Hispidol’s documented solubility of 25 mg/mL in DMSO ensures reliable and reproducible preparation without the formulation challenges associated with less soluble analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-A selective pathway studies
Reversible competitive MAO-A inhibition profile
MAO-A/MAO-B isoform selectivity review
Inflammatory bowel disease model-response research
Oral-dose colitis model-response endpoint context
TNBS-induced colitis and MPO endpoint monitoring
Aging and oxidative stress pathway studies
DAF-16/FOXO pathway-dependent assay context
C. elegans lifespan and antioxidant enzyme endpoint interpretation
Multi-target screening assay design
Graded selectivity hierarchy across four enzyme targets
Concentration-dependent target engagement and off-target review

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 Da

Monoisotopic Mass

254.05790880 Da

Heavy Atom Count

19

Melting Point

288 °C

UNII

CS1235I0WT

Other CAS

5786-54-9

Wikipedia

Hispidol

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